molecular formula C16H17N3O4S2 B11056438 5,11-Bis(methylsulfonyl)-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine

5,11-Bis(methylsulfonyl)-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine

Cat. No.: B11056438
M. Wt: 379.5 g/mol
InChI Key: ROMXICIZQIJIER-UHFFFAOYSA-N
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Description

8,16-bis(methylsulfonyl)-8,16,17-triazatetracyclo[7710~2,7~0~10,15~]heptadeca-2,4,6,10,12,14-hexaene is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,16-bis(methylsulfonyl)-8,16,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene typically involves a multi-step process that includes the formation of the tetracyclic core followed by the introduction of the methylsulfonyl groups. One common approach is to start with a suitable bicyclic precursor, which undergoes a series of cyclization reactions to form the tetracyclic framework. The methylsulfonyl groups are then introduced through sulfonation reactions using reagents such as methylsulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques to ensure the final product’s purity. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8,16-bis(methylsulfonyl)-8,16,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the methylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfone derivatives with enhanced stability.

    Reduction: De-methylsulfonylated products with potential for further functionalization.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8,16-bis(methylsulfonyl)-8,16,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8,16-bis(methylsulfonyl)-8,16,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene involves its interaction with specific molecular targets and pathways. The presence of nitrogen atoms and sulfonyl groups allows the compound to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    8,16-bis(methylsulfonyl)-8,16-diaza-17-azoniatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene: A similar compound with a slightly different nitrogen arrangement.

    Bicyclo[2.2.2]octane derivatives: Compounds with a similar bicyclic core but different functional groups.

Uniqueness

8,16-bis(methylsulfonyl)-8,16,17-triazatetracyclo[7710~2,7~0~10,15~]heptadeca-2,4,6,10,12,14-hexaene is unique due to its specific tetracyclic structure and the presence of multiple nitrogen atoms and methylsulfonyl groups

Properties

Molecular Formula

C16H17N3O4S2

Molecular Weight

379.5 g/mol

IUPAC Name

8,16-bis(methylsulfonyl)-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C16H17N3O4S2/c1-24(20,21)18-13-9-5-3-7-11(13)16-17-15(18)12-8-4-6-10-14(12)19(16)25(2,22)23/h3-10,15-17H,1-2H3

InChI Key

ROMXICIZQIJIER-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C2C3=CC=CC=C3N(C(N2)C4=CC=CC=C41)S(=O)(=O)C

Origin of Product

United States

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